molecular formula C8H6BrF3OS B14113985 3-Bromo-1-methoxy-4-[(trifluoromethyl)thio]benzene

3-Bromo-1-methoxy-4-[(trifluoromethyl)thio]benzene

Cat. No.: B14113985
M. Wt: 287.10 g/mol
InChI Key: RNYQOWNODNFRRP-UHFFFAOYSA-N
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Description

3-Bromo-1-methoxy-4-[(trifluoromethyl)thio]benzene: is an organic compound with the molecular formula C8H6BrF3OS It is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethylthio group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-methoxy-4-[(trifluoromethyl)thio]benzene typically involves the bromination of 1-methoxy-4-[(trifluoromethyl)thio]benzene. This reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-methoxy-4-[(trifluoromethyl)thio]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Bromo-1-methoxy-4-[(trifluoromethyl)thio]benzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of trifluoromethylthio groups on biological activity. It may also be used in the development of new bioactive molecules .

Medicine: The compound’s unique chemical structure makes it a potential candidate for drug discovery and development. It can be used to design new drugs with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its trifluoromethylthio group imparts unique properties to the final products, such as increased stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 3-Bromo-1-methoxy-4-[(trifluoromethyl)thio]benzene depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to increased binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

  • 1-Bromo-4-(trifluoromethoxy)benzene
  • 3-Bromoanisole
  • 4-Bromobenzotrifluoride

Comparison: Compared to similar compounds, 3-Bromo-1-methoxy-4-[(trifluoromethyl)thio]benzene is unique due to the presence of both a methoxy group and a trifluoromethylthio group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H6BrF3OS

Molecular Weight

287.10 g/mol

IUPAC Name

2-bromo-4-methoxy-1-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C8H6BrF3OS/c1-13-5-2-3-7(6(9)4-5)14-8(10,11)12/h2-4H,1H3

InChI Key

RNYQOWNODNFRRP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)SC(F)(F)F)Br

Origin of Product

United States

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